molecular formula C₁₄H₂₂O B042204 7,11-Dimethyldodeca-4,6,10-trien-3-one CAS No. 26651-96-7

7,11-Dimethyldodeca-4,6,10-trien-3-one

Cat. No. B042204
CAS RN: 26651-96-7
M. Wt: 206.32 g/mol
InChI Key: SPHLZZZXIWUZNM-JPTKLRQTSA-N
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Description

"7,11-Dimethyldodeca-4,6,10-trien-3-one" is a chemical compound of interest in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and synthesis processes. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, and properties to understand its behavior and potential applications in greater detail.

Synthesis Analysis

The synthesis of "7,11-Dimethyldodeca-4,6,10-trien-3-one" has been explored through various methods, including photochemistry and regioselective synthesis techniques. Hunt et al. (1971) demonstrated the direct irradiation of the compound leading to the formation of isomeric bicyclohexanes and bicycloheptanes, highlighting a photochemical approach to its synthesis (Hunt, Macsweeney, & Ramage, 1971).

Molecular Structure Analysis

The molecular structure of "7,11-Dimethyldodeca-4,6,10-trien-3-one" and its derivatives has been a subject of study, with research focusing on crystal structure analysis to determine the compound's conformation and structural characteristics. The synthesis and crystal structure of related compounds provide insights into the structural aspects of such molecules (Da, 2002).

Chemical Reactions and Properties

Various chemical reactions involving "7,11-Dimethyldodeca-4,6,10-trien-3-one" have been studied, including photochemical reactions that result in different isomeric forms. These reactions are crucial for understanding the compound's reactivity and potential applications in synthetic organic chemistry (Hunt, Macsweeney, & Ramage, 1971).

Physical Properties Analysis

While specific studies directly addressing the physical properties of "7,11-Dimethyldodeca-4,6,10-trien-3-one" were not identified in the current literature search, physical properties such as melting point, boiling point, solubility, and others are typically explored through experimental methods and are essential for handling and application of the compound in various chemical processes.

Chemical Properties Analysis

The chemical properties of "7,11-Dimethyldodeca-4,6,10-trien-3-one," including its reactivity, stability under different conditions, and interaction with other chemical entities, are fundamental aspects that determine its suitability for specific chemical reactions and syntheses. Insights into its reactivity patterns, especially in photochemical reactions, provide a basis for understanding its behavior in complex chemical environments (Hunt, Macsweeney, & Ramage, 1971).

Scientific Research Applications

  • Steroid Synthesis : Tsuji, Kobayashi, and Takahashi (1980) developed a new tris-annulation reagent, 7-acetoxy-1,11-dodecadien-3-one, which is used in steroid synthesis. This innovation enables the synthesis of specific steroid structures (Tsuji, Kobayashi, & Takahashi, 1980).

  • Photochemistry Studies : Hunt, Macsweeney, and Ramage (1971) explored the photochemistry of 7,11-dimethyldodeca-1,6,10-trien-3-one, discovering its transformation into isomeric bicyclo[2.2.1]hexanes and bicyclo[3.2.0]heptanes upon direct irradiation (Hunt, Macsweeney, & Ramage, 1971).

  • Cannabinoid Receptor Research : Devane et al. (1992) identified a tritiated compound related to this structure as a novel probe for the cannabinoid receptor. This compound has lower binding affinity than others, suggesting its potential in treating cannabinoid-related disorders (Devane et al., 1992).

  • DNA Binding Studies : Blackburn et al. (1975) studied the binding of a similar compound, 7,12-dimethylbenz[a]anthracene, to DNA. They found significant tritium displacement in both in vitro and in vivo experiments (Blackburn et al., 1975).

  • Enantioselective Gas Chromatography : Chow, Koenig, and Kitching (2004) synthesized and analyzed stereoisomers of 7,11-dimethylheptadecane using enantioselective gas chromatography. This method enables the separation of stereoisomers for enantiomeric assays in natural samples containing this hydrocarbon system (Chow, Koenig, & Kitching, 2004).

properties

IUPAC Name

(4E,6E)-7,11-dimethyldodeca-4,6,10-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h7-8,10-11H,5-6,9H2,1-4H3/b11-7+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLZZZXIWUZNM-JPTKLRQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029336
Record name 4,6,10-Dodecatrien-3-one, 7,11-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,10-Dodecatrien-3-one, 7,11-dimethyl-

CAS RN

26651-96-7
Record name 4,6,10-Dodecatrien-3-one, 7,11-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6,10-Dodecatrien-3-one, 7,11-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-dimethyldodeca-4,6,10-trien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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